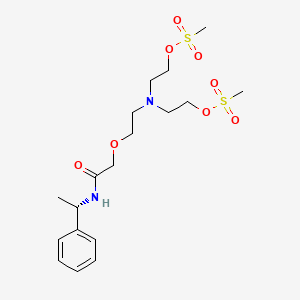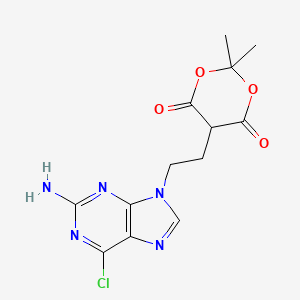
5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic molecule with significant potential in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it of particular interest in biochemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting with the preparation of the purine base. One common method involves the reaction of 2-amino-6-chloropurine with ethyl acetate under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and an inert atmosphere (N2) to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the purine base.
Substitution: The chloro group in the purine base can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its interactions with nucleic acids and proteins. Its purine base makes it a valuable tool for investigating the mechanisms of DNA and RNA synthesis and repair .
Medicine
In medicine, the compound is explored for its potential as a therapeutic agent. Its ability to interact with nucleic acids suggests possible applications in antiviral and anticancer therapies .
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with nucleic acids and proteins. The compound can bind to DNA and RNA, potentially inhibiting their synthesis and function. This interaction is mediated by the purine base, which can form hydrogen bonds and other non-covalent interactions with nucleic acid bases .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-6-chloropurine: A simpler purine derivative with similar biological activity.
2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate: A related compound with additional functional groups that may enhance its reactivity.
Uniqueness
The uniqueness of 5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its combination of a purine base with a dioxane ring. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry .
Propiedades
Fórmula molecular |
C13H14ClN5O4 |
|---|---|
Peso molecular |
339.73 g/mol |
Nombre IUPAC |
5-[2-(2-amino-6-chloropurin-9-yl)ethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H14ClN5O4/c1-13(2)22-10(20)6(11(21)23-13)3-4-19-5-16-7-8(14)17-12(15)18-9(7)19/h5-6H,3-4H2,1-2H3,(H2,15,17,18) |
Clave InChI |
BZJPJCBBXJCNSS-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(C(=O)O1)CCN2C=NC3=C2N=C(N=C3Cl)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11831212.png)


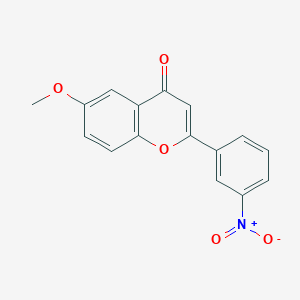


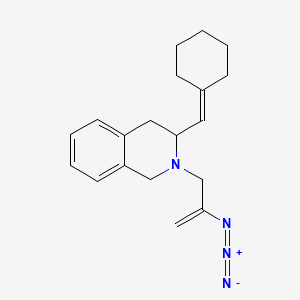
![12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B11831266.png)

![2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11831279.png)
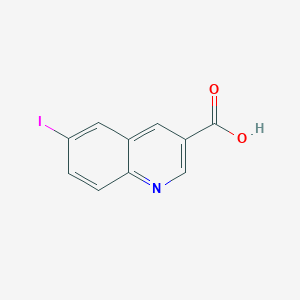
![Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester](/img/structure/B11831295.png)
![(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol](/img/structure/B11831301.png)
